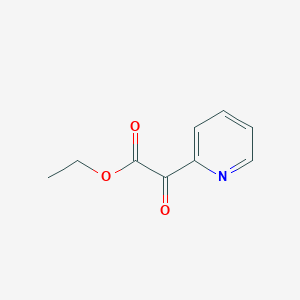

Ethyl 2-oxo-2-(pyridin-2-yl)acetate

Vue d'ensemble

Description

Ethyl 2-oxo-2-(pyridin-2-yl)acetate is an organic compound with the molecular formula C9H9NO3. It is also known as ethyl 2-pyridineglyoxylate. This compound is characterized by the presence of a pyridine ring attached to an oxoacetate group. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common method involves the esterification of 2-oxo-2-(pyridin-2-yl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of ethyl chloroacetate with 2-pyridinecarboxaldehyde in the presence of a base such as sodium hydroxide. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and availability of raw materials. The industrial production typically involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Cyclocondensation Reactions

Ethyl 2-oxo-2-(pyridin-2-yl)acetate undergoes cyclocondensation with ethylenediamine to form polyazaheterocycles. A bond evolution theory (BET) study revealed three reaction channels, with the most favorable pathway involving:

- Nucleophilic attack by ethylenediamine’s amino group on the carbonyl carbon.

- Formation of a six-membered intermediate via intramolecular cyclization.

- Elimination of water to yield the final heterocyclic product .

Key Observations :

- Reagents : Ethylenediamine, ethanol, reflux.

- Mechanism :

| Step | Energy Barrier (kcal/mol) | Major Interaction |

|---|---|---|

| TS2-a | 12.4 | N1–C6 bond formation |

| TS2-b | 9.8 | Intramolecular cyclization |

| TS2-c | 7.1 | Water elimination |

Nucleophilic Substitution

The ester group participates in substitution reactions with nucleophiles like amines and thiols. For example:

- Reaction with Thiosemicarbazide : Forms hydrazinecarbothioamide derivatives under basic conditions .

- Conditions : Methanol, reflux, 6–8 hours.

- Yield : 71–85%.

| Product | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1b | Phenyl | 71 | 201–202 |

| 1c | 4-Chlorophenyl | 68 | 195–196 |

Mechanism :

Annulation Reactions

In the presence of methyl nitroacetate, the compound undergoes divergent annulation modes to yield pyridine-fused heterocycles :

- Michael Addition-Initiated Pathway : Forms 6-aryl-5-nitro-2-(pyridin-2-yl)tetrahydropyridin-4-ones.

- Cycloaddition Pathway : Produces 2-aryl-4-nitro-6-(pyridin-2-yl)pyridines.

Key Variables :

- Solvent polarity and temperature dictate product selectivity.

- Optimal Conditions : DMF, 80°C, 12 hours.

| Pathway | Major Product | Yield (%) |

|---|---|---|

| Michael Addition | Tetrahydropyridinone | 65 |

| Cycloaddition | Pyridine derivative | 58 |

Oxidation and Reduction

- Oxidation : The ketone group can be oxidized to carboxylic acids using KMnO₄/H₂SO₄, though this is less common due to competing ester hydrolysis.

- Reduction : The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Pyridin-2-ylacetic acid | 45 |

| Reduction | NaBH₄, MeOH | Ethyl 2-hydroxy-2-(pyridin-2-yl)acetate | 78 |

Condensation with Heterocyclic Amines

The compound reacts with 2-aminopyridines to form imidazo[1,2-a]pyridine derivatives, as confirmed by X-ray crystallography :

- Conditions : Maleic anhydride, DMF, 100°C.

- Key Intermediate : Salts cyclize to yield fused heterocycles.

| Derivative | R Group | Melting Point (°C) |

|---|---|---|

| 5a | H | 173–174 |

| 5b | Cl | 201–202 |

Applications De Recherche Scientifique

Pharmaceutical Applications

Quality Control and Analytical Studies

Ethyl 2-oxo-2-(pyridin-2-yl)acetate serves as an impurity standard in the synthesis of drugs such as Edoxaban, a direct oral anticoagulant. Its role in quality control is crucial for ensuring the purity and efficacy of pharmaceutical products.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties, particularly relevant during the COVID-19 pandemic. Studies have focused on its potential to inhibit viral replication, making it a candidate for further investigation in antiviral drug development.

Organic Synthesis

Building Block for Complex Molecules

this compound is utilized as a building block in organic synthesis. It facilitates the creation of more complex heterocyclic compounds, which are essential in medicinal chemistry and materials science.

Synthesis of Heterocycles

The compound has been employed in various synthetic pathways to produce heterocyclic derivatives. For instance, it can react with other reagents to yield pyridine derivatives that possess diverse biological activities.

Biological Research

Antimicrobial and Antiproliferative Activities

Studies have demonstrated that this compound possesses antimicrobial activity against several pathogens, including bacteria and fungi. Additionally, it has shown antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent .

Mechanism of Action

The compound's mechanism of action is primarily linked to its interaction with specific biological targets involved in cell signaling pathways. This interaction can disrupt tumor growth and enhance the efficacy of existing therapeutic agents .

- Antiviral Activity Against COVID-19 : A study conducted during the pandemic explored the compound's ability to inhibit viral replication. Results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against viral infections.

- Synthesis of Heterocycles : In a synthetic pathway involving this compound, researchers successfully created a series of pyridine-based compounds with enhanced biological activities. These compounds were tested against various microbial strains, demonstrating promising results .

- Antiproliferative Effects on Cancer Cells : A series of experiments evaluated the compound's effects on different cancer cell lines. The results showed that treatment with this compound led to reduced cell viability and induced apoptosis in malignant cells, highlighting its potential role in cancer therapy .

Mécanisme D'action

The mechanism of action of ethyl 2-oxo-2-(pyridin-2-yl)acetate involves its interaction with various molecular targets and pathways. In biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of specific products. The pyridine ring in the compound can participate in coordination with metal ions, influencing the reactivity and stability of the compound in different environments.

Comparaison Avec Des Composés Similaires

Ethyl 2-oxo-2-(pyridin-2-yl)acetate can be compared with other similar compounds such as:

Ethyl 2-oxo-2-(pyridin-3-yl)acetate: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position. This difference in structure can lead to variations in reactivity and applications.

Ethyl 2-oxo-2-(pyridin-4-yl)acetate: Similar to the above compound, but with the pyridine ring attached at the 4-position. This positional isomer can exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to its positional isomers.

Activité Biologique

Ethyl 2-oxo-2-(pyridin-2-yl)acetate, a compound featuring a pyridine ring, has garnered attention for its diverse biological activities. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities.

Chemical Structure and Properties

This compound can be represented by the molecular formula . It is characterized by the presence of a pyridine ring, which is known for enhancing biological activity through its ability to interact with various biological targets.

Antimicrobial Activity

Research has demonstrated that compounds containing the pyridine nucleus exhibit significant antimicrobial properties. A study highlighted the effectiveness of related pyridine compounds against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives showed potent antibacterial activity at concentrations as low as 56 μg/mL against S. aureus and E. coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Compound 66 | Staphylococcus aureus | 56 |

| Compound 65 | Escherichia coli | 55 |

| Compound 61 | Escherichia coli | 55 |

Antiviral Activity

The urgency for new antiviral agents has led to investigations into the antiviral potential of pyridine derivatives. Studies have shown that certain pyridine-based compounds exhibit activity against viruses, including SARS-CoV-2. The structural features of these compounds, such as the presence of additional heterocycles or functional groups, have been linked to enhanced antiviral efficacy .

Anticancer Properties

The anticancer potential of this compound has also been explored. In vitro studies have indicated that derivatives can preferentially kill multidrug-resistant (MDR) cancer cells. For instance, a compound similar in structure demonstrated a significant reduction in cell viability in aggressive cancer cell lines at concentrations around 10 μM .

Case Study: Antitumor Effects

In a systematic study involving xenograft models, a related compound was administered to mice bearing tumors derived from triple-negative breast cancer cells. The treatment resulted in a notable decrease in tumor size after several days, showcasing the potential for these compounds in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that variations in substituents on the pyridine ring significantly affect the compound's potency. For example, lipophilic groups at specific positions on the ring enhance antimicrobial and anticancer activities .

Table 2: Structure-Activity Relationships

| Substituent Position | Preferred Group | Effect on Activity |

|---|---|---|

| 3 | Lipophilic | Increased potency |

| 4 | Small hydrophilic | Decreased potency |

Propriétés

IUPAC Name |

ethyl 2-oxo-2-pyridin-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-13-9(12)8(11)7-5-3-4-6-10-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDSWUCVBZVOSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433728 | |

| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55104-63-7 | |

| Record name | ETHYL 2-PYRIDINEGLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.